molecular formula C16H11F3N4O3 B11470344 N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

Cat. No.: B11470344
M. Wt: 364.28 g/mol
InChI Key: JXAQFPZYAURYMQ-UHFFFAOYSA-N
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Description

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes an imidazolidinone ring, a pyridine ring, and a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The final step involves coupling the imidazolidinone intermediate with a pyridine-3-carboxylic acid derivative under dehydrating conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,5-dioxo-1-phenethyl-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
  • N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide
  • N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-3-carboxamide

Uniqueness

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazolidinone and pyridine rings, along with the trifluoromethyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H11F3N4O3

Molecular Weight

364.28 g/mol

IUPAC Name

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

InChI

InChI=1S/C16H11F3N4O3/c17-16(18,19)15(21-12(24)10-5-4-8-20-9-10)13(25)23(14(26)22-15)11-6-2-1-3-7-11/h1-9H,(H,21,24)(H,22,26)

InChI Key

JXAQFPZYAURYMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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